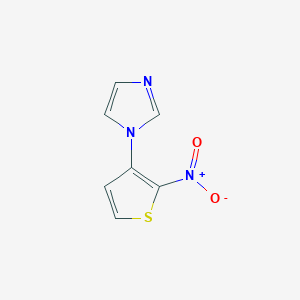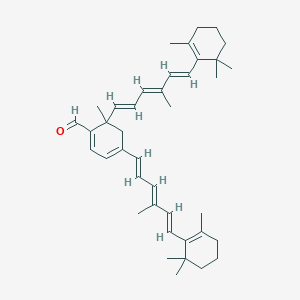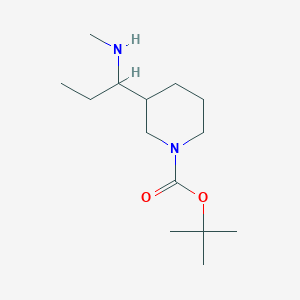
1H-Imidazole, 1-(2-nitro-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrothiophen-3-yl)-1H-imidazole is a heterocyclic compound that contains both a thiophene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrothiophen-3-yl)-1H-imidazole typically involves the nitration of thiophene followed by the formation of the imidazole ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene derivatives .
Industrial Production Methods
Industrial production methods for 1-(2-Nitrothiophen-3-yl)-1H-imidazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrothiophen-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
1-(2-Nitrothiophen-3-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrothiophen-3-yl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)-1H-imidazole: Similar structure but with methyl groups on the thiophene ring.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Contains additional functional groups that may confer different biological activities.
Uniqueness
1-(2-Nitrothiophen-3-yl)-1H-imidazole is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules
Properties
CAS No. |
501443-49-8 |
|---|---|
Molecular Formula |
C7H5N3O2S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1-(2-nitrothiophen-3-yl)imidazole |
InChI |
InChI=1S/C7H5N3O2S/c11-10(12)7-6(1-4-13-7)9-3-2-8-5-9/h1-5H |
InChI Key |
PZCRQHOHILROIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)







![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)

